Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate
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Overview
Description
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a trichloroethyl moiety, and a nitrophenyl carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate typically involves multiple steps. One common approach is the reaction of benzyl chloroformate with 2,2,2-trichloroethylamine, followed by the introduction of the 2-methoxy-5-nitrophenyl carbamothioyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The trichloroethyl group and nitrophenyl carbamothioyl moiety play crucial roles in these interactions, facilitating the binding and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbamothioyl]amino}ethylcarbamate
- Benzyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbamothioyl]amino}ethylcarbamate
- Benzyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbamothioyl]amino}ethylcarbamate
Uniqueness
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17Cl3N4O5S |
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Molecular Weight |
507.8 g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-14-8-7-12(25(27)28)9-13(14)22-16(31)23-15(18(19,20)21)24-17(26)30-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,24,26)(H2,22,23,31) |
InChI Key |
GXGAZZDVCYPSHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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